1,2-Propanediamine, N1,2-dimethyl-N1-phenyl-
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Overview
Description
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is an organic compound with a unique structure that includes both amine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- typically involves the reaction of 1,2-diaminopropane with dimethylamine and phenyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often using a fixed-bed reactor. The reaction temperature ranges from 10°C to 120°C, and the molar ratio of reactants is carefully controlled to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of catalysts such as Raney-Nickel and the addition of base in alcohol solutions are common practices to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and acids are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .
Scientific Research Applications
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- 1,3-Bis(methylamino)propane
- N,N-Dimethyltrimethylenediamine
Uniqueness
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is unique due to the presence of both dimethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required .
Biological Activity
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is an organic compound with significant implications in medicinal chemistry and biological research. Its structure features a propanediamine backbone with two methyl groups and a phenyl group attached to the nitrogen atoms. This compound is notable for its potential biological activities, making it a subject of interest in various scientific studies.
The molecular formula of 1,2-propanediamine, N1,2-dimethyl-N1-phenyl- is C₉H₁₃N₂. It is a colorless liquid at room temperature and exhibits solubility in both water and organic solvents. The presence of amine functional groups facilitates its reactivity in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The biological activity of 1,2-propanediamine, N1,2-dimethyl-N1-phenyl- is attributed to its ability to interact with various biological macromolecules. This compound can modulate the activity of receptors and enzymes, influencing cellular processes. Research indicates that it may affect pathways involved in:
- Signal Transduction: By binding to specific receptors.
- Enzyme Inhibition: Modulating enzymatic activity that can lead to therapeutic effects.
- Gene Expression: Influencing transcription factors that regulate gene expression .
Antimicrobial Properties
Several studies have explored the antimicrobial properties of similar compounds within the propanediamine class. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Antitumor Activity
Research indicates that certain coordination compounds derived from propanediamines exhibit antitumor properties by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The structural modifications in these compounds can enhance their potency against various cancer cell lines .
Study on Antibacterial Activity
A study examining the antibacterial efficacy of various propanediamine derivatives reported significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The derivatives were tested for minimum inhibitory concentrations (MICs), demonstrating that structural variations could lead to enhanced antibacterial effects .
Antitumor Mechanism Investigation
In another investigation focusing on the antitumor potential of metal complexes with propanediamines, it was found that these complexes could inhibit mitochondrial respiration and induce oxidative stress in cancer cells. This study highlighted the importance of the ligand's structure in determining the biological activity of metal-based drugs .
Comparative Analysis with Similar Compounds
A comparative analysis with other similar compounds reveals distinct differences in biological activity based on structural variations. Below is a summary table comparing key properties:
Compound Name | Structure | Biological Activity | Notable Effects |
---|---|---|---|
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- | Structure | Antimicrobial, Antitumor | Modulates enzyme activity |
1,3-Propanediamine derivative | Structure | Antibacterial | Effective against Gram-positive bacteria |
Cu-complexes of propanediamines | Structure | Antitumor | Induces apoptosis via oxidative stress |
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-N,2-dimethyl-1-N-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,12)9-13(3)10-7-5-4-6-8-10/h4-8H,9,12H2,1-3H3 |
InChI Key |
SLNMXDGLEJKHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
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